Averantin
Overview
Description
Averantin: is a tetrahydroxyanthraquinone derivative. It is a naturally occurring compound found in certain fungi, such as Aspergillus versicolor. .
Preparation Methods
Synthetic Routes and Reaction Conditions: Averantin can be synthesized through various chemical reactions involving anthraquinone derivativesThe reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired substitution .
Industrial Production Methods: Industrial production of 1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)anthraquinone often involves fermentation processes using genetically modified strains of Aspergillus species. These strains are engineered to overproduce the compound by optimizing the metabolic pathways involved in its biosynthesis .
Chemical Reactions Analysis
Types of Reactions: Averantin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkylating agents and specific catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
Averantin has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in the biosynthesis of aflatoxins and its interactions with other biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its cytotoxic effects against certain tumor cell lines.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)anthraquinone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in the biosynthesis of aflatoxins, such as cytochrome P450 monooxygenases.
Pathways Involved: It participates in the metabolic pathways that lead to the production of aflatoxins, influencing the expression and activity of key enzymes.
Comparison with Similar Compounds
1,3,6,8-Tetrahydroxyanthraquinone: Lacks the hydroxyhexyl group at the 2-position.
1,3,8-Trihydroxyanthraquinone: Contains one less hydroxyl group compared to 1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)anthraquinone.
1,3,6,8-Tetrahydroxy-2-(1-methoxyhexyl)anthraquinone: Contains a methoxy group instead of a hydroxy group at the 1-position of the hexyl chain.
Uniqueness: Averantin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a precursor in aflatoxin biosynthesis and its potential anticancer properties make it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
1,3,6,8-tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,12,21-24,27H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPOPPKSQRZUTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973614 | |
Record name | 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5803-62-3 | |
Record name | 1,3,6,8-Tetrahydroxy-2-(1-hydroxyhexyl)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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